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Compound of Interest

Compound Name: 3-Methylhex-5-en-3-amine

Cat. No.: B13875846

Get Quote

Executive Summary & Structural Context
3-Methylhex-5-en-3-amine is a tertiary carbinamine featuring a quaternary carbon bonded to a

methyl group, an ethyl group, a homoallylic vinyl group, and the amine. Its unique structural

features—specifically the quaternary center and the terminal alkene—make it a valuable

intermediate in the synthesis of Neuropeptide S receptor (NPSR) antagonists and Aza-Cope

reaction triggers.

Distinguishing this molecule from its isomers (regioisomers and saturated analogues) is critical

for validating synthetic pathways, particularly the Petasis Borono-Mannich reaction, which is

the standard route for its production.

The Comparison Set
This guide compares the Target Molecule against two primary classes of alternatives found in

synthesis and forensic analysis:

The Target: 3-Methylhex-5-en-3-amine (Quaternary amine, Homoallylic).

Alternative A (Saturated Analogue): 3-Methylhexan-3-amine (Impurity from over-reduction).
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Alternative B (Regioisomer): 4-Methylhex-5-en-3-amine (Structural isomer with a tertiary C-H

methyl).

Spectroscopic Profiling: The "Gold Standard"
The following data establishes the identity of 3-Methylhex-5-en-3-amine as the Hydrochloride

salt (3a), isolated from the Petasis reaction of 2-butanone, ammonia, and allylboronic acid

pinacol ester.

Nuclear Magnetic Resonance (NMR) Signature
Solvent: DMSO-d₆ (Recommended for HCl salts to prevent amine proton exchange

broadening).
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Signal
Assignment

Proton (¹H)
Shift (ppm)

Multiplicity
Carbon (¹³C)
Shift (ppm)

Diagnostic
Value

NH₃⁺

(Ammonium)
8.09 Singlet (Broad) —

Confirms salt

formation.

Vinyl CH (=CH-) 5.75 – 5.87 Multiplet 132.00

Primary

confirmation of

alkene integrity.

Vinyl CH₂ (=CH₂) 5.12 – 5.20 Multiplet 119.60

Distinctive

terminal alkene

pattern.

Allyl CH₂ (-CH₂-) 2.25 – 2.36 Multiplet 41.30

Links the

quaternary

center to the

vinyl group.

Ethyl CH₂ 1.54
Quartet (J=7.7

Hz)
30.01

Standard ethyl

pattern.

Quaternary

Methyl
1.16 Singlet 22.56

CRITICAL:

Differentiates

from

regioisomers.

Ethyl CH₃ 0.86 Triplet (J=7.5 Hz) 7.37 Standard triplet.

Quaternary C-N — — 55.69

Confirms tertiary

carbinamine

structure.
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Analyst Note: The presence of the methyl group as a singlet at 1.16 ppm is the definitive proof

of the quaternary carbon. If this signal appears as a doublet, the amine is likely a regioisomer

(e.g., 4-methylhex-5-en-3-amine).

Mass Spectrometry (MS) Fragmentation
Method: ESI-MS (Positive Mode).

Molecular Ion: [M+H]⁺ = 114.2 m/z (Free base MW = 113.19 g/mol ).

Key Fragments:

m/z 72: Loss of Allyl radical (C₃H₅•). This is a favored alpha-cleavage pathway for

homoallylic amines.

m/z 98: Loss of Methyl radical (Less common).

Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common "imposters" or

alternatives encountered during drug development workflows.
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Feature
Target: 3-
Methylhex-5-en-3-
amine

Alt A: 3-
Methylhexan-3-
amine (Saturated)

Alt B: 4-Methylhex-
5-en-3-amine
(Regioisomer)

Synthesis Origin
Petasis Reaction

(Allylboronate)

Hydrogenation of

Target

Incorrect

Ketone/Aldehyde

Precursor

Vinyl Signals (¹H) Present (5.0–6.0 ppm) Absent Present

Methyl Signal Singlet (~1.16 ppm) Singlet (~1.10 ppm)
Doublet (Coupled to

CH)

Allyl CH₂ ~2.30 ppm ~1.3–1.5 ppm (Propyl)
Shifted/Different

Coupling

Application
NPSR Antagonists,

Aza-Cope Probes

Saturated Control /

Impurity

Structural Isomer /

Byproduct

Mechanistic Differentiation Workflow
The following diagram illustrates the logical flow for identifying the correct isomer using

standard spectroscopic techniques.
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Unknown Amine Sample
(C7H15N Isomer)

Run 1H NMR (DMSO-d6)

Vinyl Signals Present?
(5.0 - 6.0 ppm)

Identify: 3-Methylhexan-3-amine
(Saturated Impurity)

No

Methyl Signal Multiplicity
(~1.1 - 1.2 ppm)

Yes

Identify: 4-Methylhex-5-en-3-amine
(Regioisomer)

Doublet (d)

CONFIRMED: 3-Methylhex-5-en-3-amine
(Quaternary Center)

Singlet (s)

Click to download full resolution via product page

Figure 1: Decision tree for the spectroscopic differentiation of 3-Methylhex-5-en-3-amine
isomers.

Experimental Protocols
To ensure reproducibility and valid comparison, follow these standardized protocols.

Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution spectra without exchange broadening of the ammonium

protons.
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Isolation: Ensure the amine is in the Hydrochloride (HCl) salt form.[1] If in free base, dissolve

in Et₂O and precipitate with 2M HCl in ether.

Drying: Dry the salt under high vacuum (< 1 mbar) for 4 hours to remove traces of water

(which obscures the NH₃⁺ signal).

Solvation: Dissolve 10-15 mg of the salt in 0.6 mL of DMSO-d₆.

Why DMSO? Chloroform-d often contains trace acid/water that causes proton exchange,

collapsing the NH₃⁺ triplet/singlet into a broad hump. DMSO stabilizes the ammonium

protons, allowing for integration verification (3H).

Acquisition: Acquire ¹H NMR with at least 16 scans and a relaxation delay (d1) of 2.0

seconds to ensure accurate integration of the methyl singlet.

Protocol B: Chromatographic Purity Check (GC-MS)
Objective: Detect saturated impurities (Alternative A) that may co-crystallize.

Derivatization (Optional but Recommended): Treat the free base with Trifluoroacetic

Anhydride (TFAA) to form the volatile amide.

Column: DB-5ms or equivalent (30m x 0.25mm).

Temperature Program: 50°C (2 min) -> 10°C/min -> 250°C.

Differentiation:

Target (Unsaturated): Elutes earlier; Mass spectrum shows m/z 114 (Parent) and distinct

allylic fragmentation.

Impurity (Saturated): Elutes later; Mass spectrum shows m/z 116 (Parent + 2H).

Synthesis Pathway & Causality
Understanding the synthesis helps predict which isomers are likely to be present. The Petasis

Reaction is the industry standard for this scaffold.
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Figure 2: The Petasis reaction pathway.[2][3][4] The specificity of the allylboronate addition to

the in-situ imine prevents the formation of linear regioisomers, making the "Alternative B" (4-

methyl...) unlikely unless the starting ketone was incorrect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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